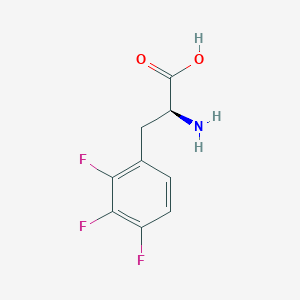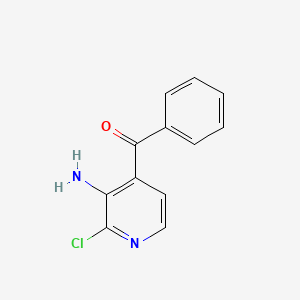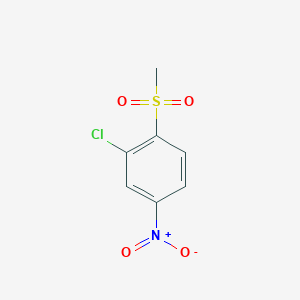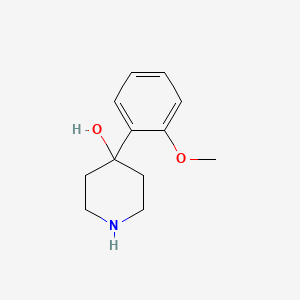
4-(2-Méthoxyphényl)pipéridin-4-ol
Vue d'ensemble
Description
4-(2-Methoxyphenyl)piperidin-4-ol is a synthetic compound that belongs to the class of piperidine derivatives. It has the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . This compound is known for its potential therapeutic effects and has been studied for various applications in medical and scientific research.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in pain management and muscle relaxation.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
The primary target of 4-(2-Methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a significant role in the process of HIV-1 entry .
Mode of Action
4-(2-Methoxyphenyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 strains from entering cells .
Biochemical Pathways
The blockade of the CCR5 receptor by 4-(2-Methoxyphenyl)piperidin-4-ol affects the pathway of HIV-1 entry into cells . This disruption prevents macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 .
Result of Action
The result of 4-(2-Methoxyphenyl)piperidin-4-ol’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, it prevents R5-tropic HIV-1 strains from entering and infecting cells . This action could potentially slow the progression to AIDS and improve response to treatment .
Analyse Biochimique
Biochemical Properties
4-(2-Methoxyphenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its potential in treating HIV by acting as a CCR5 antagonist . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature of CCR5 antagonists . This interaction inhibits the binding of HIV to the receptor, thereby preventing the virus from entering the cells.
Cellular Effects
4-(2-Methoxyphenyl)piperidin-4-ol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, as a CCR5 antagonist, it can block the entry of HIV into cells, thereby preventing infection and subsequent cellular changes associated with HIV . Additionally, the compound’s impact on cell signaling pathways can lead to alterations in gene expression and metabolic activities, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 4-(2-Methoxyphenyl)piperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CCR5 receptor, inhibiting its interaction with HIV . This binding prevents the virus from entering the cells, thereby inhibiting its replication. Additionally, the compound may interact with other biomolecules, leading to enzyme inhibition or activation, which can further influence cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyphenyl)piperidin-4-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in in vitro and in vivo studies . Its degradation over time can lead to variations in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyphenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV entry into cells . At higher doses, it may cause toxic or adverse effects, which can impact the overall health and function of the animal models. Understanding the threshold effects and optimal dosages is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4-(2-Methoxyphenyl)piperidin-4-ol is involved in various metabolic pathways, including interactions with enzymes and cofactors. The compound undergoes metabolic transformations, such as hydroxylation and glucuronidation, which influence its activity and efficacy . These metabolic pathways can affect the compound’s stability, distribution, and overall impact on cellular processes.
Transport and Distribution
The transport and distribution of 4-(2-Methoxyphenyl)piperidin-4-ol within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can impact its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
4-(2-Methoxyphenyl)piperidin-4-ol exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)piperidin-4-ol typically involves the reaction of 2-methoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-(2-Methoxyphenyl)piperidin-4-ol can be achieved through large-scale synthesis using similar reaction conditions as described above. The process involves the use of high-purity reagents and controlled reaction parameters to ensure the consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyphenyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxybenzyl)piperidin-4-ol: Similar structure with a methoxybenzyl group instead of a methoxyphenyl group.
4-(2-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
4-(2-Methoxyphenyl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-(2-Methoxyphenyl)piperidin-4-ol is unique due to its specific combination of a methoxyphenyl group and a piperidin-4-ol structure.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKOZXQKXHODOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442746 | |
| Record name | 4-(2-methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81950-85-8 | |
| Record name | 4-(2-methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

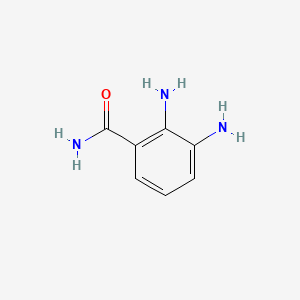
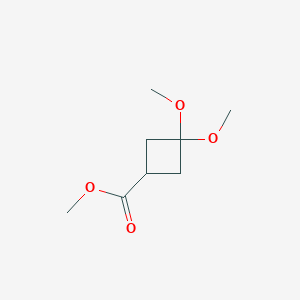

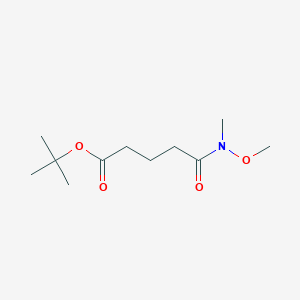
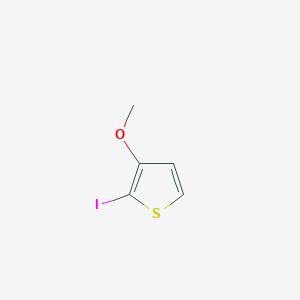
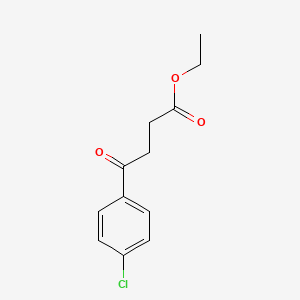

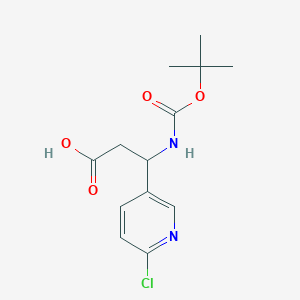
![2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1313150.png)


